molecular formula C9H16N2O3 B3242722 6-Tert-butyl-5-nitropiperidin-2-one, trans CAS No. 153186-66-4

6-Tert-butyl-5-nitropiperidin-2-one, trans

Cat. No. B3242722
CAS RN: 153186-66-4
M. Wt: 200.23
InChI Key: YLKHXXIHQSVQFK-HTRCEHHLSA-N
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Description

“6-Tert-butyl-5-nitropiperidin-2-one, trans” is a chemical compound with the CAS Number: 153186-66-4 . It has a molecular weight of 200.24 . The compound is stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for “6-Tert-butyl-5-nitropiperidin-2-one, trans” is 1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3, (H,10,12)/t6-,8-/m1/s1 . This indicates the presence of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical form of “6-Tert-butyl-5-nitropiperidin-2-one, trans” is a powder . It has a molecular weight of 200.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Synthetic Methodologies and Environmental Impact

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with various nitropiperidinones, highlights their widespread use in industrial applications to retard oxidative reactions and enhance product shelf life. Environmental studies reveal the detection of SPAs in different matrices, indicating their broad environmental dispersion and potential human exposure routes. The need for future studies to develop SPAs with lower toxicity and environmental impact is emphasized (Liu & Mabury, 2020).

Applications in Fuel and Energy

In the energy sector, the purification of fuel additives like Methyl Tert-butyl Ether (MTBE) using polymer membranes is an area of significant research. The review on pervaporation techniques for MTBE separation from methanol highlights the efficiency of various polymer membranes, contributing to improved fuel performance and reduced emissions (Pulyalina et al., 2020).

Bioactive Compounds and Health Applications

The exploration of natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs underscores the significance of such compounds in various organisms. The review discusses their roles as major components of essential oils and their potent toxicity against a wide range of organisms, suggesting a natural protective mechanism and potential applications in health-related fields (Zhao et al., 2020).

Pollutant Degradation

Studies on the decomposition of pollutants like Methyl Tert-Butyl Ether (MTBE) through cold plasma reactors demonstrate the application of advanced technologies in environmental remediation. This method shows promise in converting MTBE into less harmful compounds, showcasing the potential of plasma reactors in tackling environmental pollution (Hsieh et al., 2011).

properties

IUPAC Name

(5R,6S)-6-tert-butyl-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)8-6(11(13)14)4-5-7(12)10-8/h6,8H,4-5H2,1-3H3,(H,10,12)/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKHXXIHQSVQFK-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 2
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 3
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 4
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 5
6-Tert-butyl-5-nitropiperidin-2-one, trans
Reactant of Route 6
6-Tert-butyl-5-nitropiperidin-2-one, trans

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